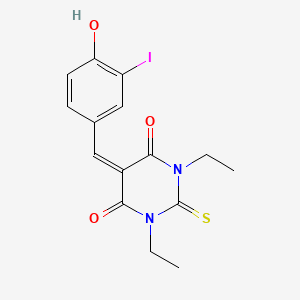![molecular formula C19H14FN3O3 B5915373 N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5915373.png)
N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide, also known as FPA-124, is a small molecule that has been extensively studied for its potential in treating neurological disorders. FPA-124 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), which plays an important role in a variety of cellular processes such as cell cycle regulation, apoptosis, and gene expression.
Mécanisme D'action
N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide binds to the ATP-binding site of GSK-3 and inhibits its activity. GSK-3 is a serine/threonine kinase that phosphorylates a variety of substrates involved in cell signaling and regulation. Inhibition of GSK-3 by this compound leads to downstream effects such as increased glycogen synthesis, decreased tau phosphorylation, and altered gene expression.
Biochemical and Physiological Effects
In addition to its effects on GSK-3, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a neurotrophic factor that plays an important role in neuronal survival and plasticity. This compound has also been shown to have anti-inflammatory effects, as it decreases the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide is its high selectivity for GSK-3, which reduces the likelihood of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide research include further studies on its potential in treating neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. This compound may also have potential in treating other diseases such as cancer and inflammation. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more water-soluble derivatives.
Méthodes De Synthèse
The synthesis of N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide involves the reaction of 3-fluoroaniline with ethyl 2-(3-pyridinyl)acrylate in the presence of a palladium catalyst to form the intermediate compound, 3-(3-pyridinyl)-N-(3-fluorophenyl)acrylamide. This intermediate is then treated with furan-2-carboxylic acid in the presence of a coupling agent to yield this compound. The overall yield of this synthesis is approximately 30%.
Applications De Recherche Scientifique
N-[1-{[(3-fluorophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide has been extensively studied for its potential in treating neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia. GSK-3 has been implicated in the pathogenesis of these diseases, and inhibition of GSK-3 by this compound has been shown to have therapeutic effects in animal models. This compound has also been studied for its potential in treating cancer, as GSK-3 has been shown to play a role in the regulation of cell proliferation and apoptosis.
Propriétés
IUPAC Name |
N-[(E)-3-(3-fluoroanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3/c20-14-5-1-6-15(11-14)22-18(24)16(10-13-4-2-8-21-12-13)23-19(25)17-7-3-9-26-17/h1-12H,(H,22,24)(H,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMRAMWDLIERKN-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5915295.png)
![3-[4-(3-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5915303.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5915306.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5915311.png)
![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]-2-furamide](/img/structure/B5915319.png)
![4-{[2-(acetylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5915332.png)
![5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915339.png)
![2-bromo-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5915350.png)
![5-imino-2-isobutyl-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5915381.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5915388.png)
![3-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acrylamide](/img/structure/B5915407.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5915414.png)

![4-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5915429.png)